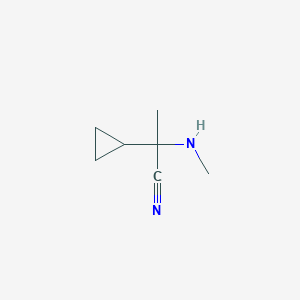

2-Cyclopropyl-2-(methylamino)propanenitrile

Description

2-Cyclopropyl-2-(methylamino)propanenitrile (CAS: 1152577-72-4) is a nitrile-containing compound with a molecular formula of C₇H₁₂N₂ and a molecular weight of 124.18 g/mol. Its structure features a cyclopropyl group and a methylamino substituent attached to a central carbon atom adjacent to a nitrile functional group. Key physical properties such as boiling point, solubility, and storage conditions remain undocumented in available literature .

Propriétés

IUPAC Name |

2-cyclopropyl-2-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(5-8,9-2)6-3-4-6/h6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLQTEIBZXQTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclopropyl Intermediate Formation

One common approach involves the reaction of phenylacetonitrile derivatives with epichlorohydrin or related epoxides in the presence of a strong base to form cyclopropyl intermediates. For example, 2-phenylacetonitrile reacts with 2-(chloromethyl)oxirane under sodium hydroxide or sodium amide conditions in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide. This step forms a cyano-substituted oxabicyclo intermediate which can be further hydrolyzed or converted to cyclopropyl derivatives.

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) (if reported) |

|---|---|---|---|---|

| Cyclopropyl intermediate | 2-Phenylacetonitrile + 2-(chloromethyl)oxirane + NaOH | Dimethyl sulfoxide (DMSO) | Reflux or 15-25°C | Not specified |

| Hydrolysis | Base hydrolysis of intermediate | Toluene, aqueous KOH | Reflux | Not specified |

Amination Step

The introduction of the methylamino group can be achieved by reaction of the cyclopropyl intermediate with methylamine or methylamino-containing reagents. This often involves nucleophilic substitution or reductive amination on chloromethyl or hydroxymethyl cyclopropane intermediates.

In related processes, diethylamine is reacted in the presence of Lewis acids such as aluminum chloride to form amino-substituted cyclopropanes, indicating that methylamine or methylamino analogs could be used similarly.

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Amination | Methylamine + Lewis acid catalyst (e.g., AlCl3) | Toluene or dichloromethane | 15-25°C | One-pot process possible |

Nitrile Group Retention or Introduction

The nitrile group is generally retained from the starting nitrile-containing precursors or introduced via substitution of halides with cyanide ions (e.g., KCN) under controlled conditions. Alkylation of nitrile intermediates with methyl iodide has also been reported to furnish methyl-substituted nitriles.

Representative One-Pot Process Example

A notable one-pot process for a structurally related cyclopropyl amino nitrile involves:

- Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane in the presence of sodium hydroxide in dimethyl sulfoxide.

- Extraction and base hydrolysis to form an oxabicyclo intermediate.

- In-situ reaction with diethylamine and aluminum chloride to introduce the amino group.

- Chlorination and subsequent substitution with potassium phthalimide to protect the amino group.

- Final deprotection and isolation steps to yield the target amino cyclopropane nitrile hydrochloride salt.

This process emphasizes the use of polar aprotic solvents, controlled temperature (15-25°C), and Lewis acid catalysis to achieve high selectivity and yield.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Remarks |

|---|---|---|---|---|

| Cyclopropyl ring formation | 2-Phenylacetonitrile + epichlorohydrin + NaOH | DMSO, toluene | 15-100 (reflux) | Formation of oxabicyclo intermediate |

| Amination | Methylamine or diethylamine + AlCl3 | Toluene, DCM | 15-25 | Lewis acid catalyzed substitution |

| Chlorination | Suitable chlorinating agent (e.g., SOCl2) | DCM or toluene | 0-25 | Preparation of chloromethyl intermediate |

| Substitution with phthalimide | Potassium phthalimide | DMF | 50-80 | Amino group protection step |

| Hydrolysis and salt formation | Acid treatment (HCl in ethyl acetate) | Ethyl acetate, toluene | 15-45 | Isolation of hydrochloride salt |

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-2-(methylamino)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of new compounds with different functional groups .

Applications De Recherche Scientifique

Predicted Collision Cross Section

The compound's predicted collision cross-section (CCS) values provide insights into its behavior in mass spectrometry, which is crucial for analytical applications. The following table summarizes the predicted CCS values for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 125.10733 | 129.9 |

| [M+Na]+ | 147.08927 | 140.4 |

| [M+NH₄]+ | 142.13387 | 135.5 |

| [M+K]+ | 163.06321 | 133.9 |

| [M-H]− | 123.09277 | 130.5 |

Pharmacological Potential

Recent studies have highlighted the pharmacokinetic properties of compounds similar to 2-cyclopropyl-2-(methylamino)propanenitrile, particularly in the context of Janus kinase (JAK) inhibition. JAK inhibitors are significant due to their role in mediating inflammatory responses and are being investigated for conditions such as rheumatoid arthritis and other autoimmune diseases .

Case Study: JAK3 Inhibitors

In a study focusing on JAK3 inhibitors, modifications to cyclopropyl-containing compounds demonstrated varied potency and pharmacokinetic profiles. For instance, compounds with cyclopropyl groups showed improved metabolic stability compared to larger cyclic structures, which is essential for developing long-acting therapeutic agents .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly concerning its ability to cross the blood-brain barrier (BBB). Research indicates that small molecules with specific amine functionalities can facilitate transport across the BBB, making them candidates for treating neurological disorders .

Patent Applications

Several patents have been filed related to compounds structurally similar to 2-cyclopropyl-2-(methylamino)propanenitrile, focusing on their use as inhibitors in various biological pathways. For example, US11117874B2 discusses compounds as dipeptidyl peptidase inhibitors, which are relevant in managing metabolic disorders .

Nitrile Compounds in Drug Development

Nitrile-containing compounds like 2-cyclopropyl-2-(methylamino)propanenitrile are recognized for their diverse biological activities, including anti-inflammatory and analgesic properties. The nitrile group is known to enhance binding affinity to certain receptors, thus increasing the efficacy of therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-2-(methylamino)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness arises from the combination of a cyclopropyl ring, methylamino group, and nitrile functionality. Below is a comparative analysis with key analogues:

Key Observations:

The nitrile group confers reactivity toward nucleophilic additions or reductions, similar to acetone cyanohydrin.

Availability and Applications: The discontinuation of 2-Cyclopropyl-2-(methylamino)propanenitrile contrasts with the commercial availability of simpler analogues like 2-cyclopropylpropan-2-amine hydrochloride, which has eight suppliers . Acetone cyanohydrin’s widespread use in methyl methacrylate production highlights the importance of nitrile intermediates, but the target compound’s niche structure may restrict its utility .

Research and Industrial Relevance

- Synthetic Utility : The cyclopropyl group in the target compound could stabilize transition states in ring-opening reactions, a feature exploited in medicinal chemistry for bioactive molecule synthesis. However, its discontinued status suggests challenges in scalability or stability .

Activité Biologique

2-Cyclopropyl-2-(methylamino)propanenitrile is a chemical compound with the molecular formula C₇H₁₂N₂ and a molecular weight of approximately 124.18 g/mol. The unique structure, featuring a cyclopropyl ring attached to a propanenitrile backbone with a methylamino group, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 2-cyclopropyl-2-(methylamino)propanenitrile allows for significant interaction with biological targets. The cyclopropyl moiety enhances binding affinity and selectivity towards specific receptors and enzymes, making it a candidate for drug development. The compound can undergo various reactions typical of nitriles and amines, which are essential for modifying its properties for specific applications.

Biological Activity

Research indicates that 2-cyclopropyl-2-(methylamino)propanenitrile exhibits notable biological activity, particularly as a potential therapeutic agent:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although further pharmacological evaluations are necessary to confirm these findings and elucidate the underlying mechanisms.

- Analgesic Effects : Initial in vitro studies indicate potential analgesic properties, warranting further investigation into its pain-relieving capabilities.

The biological activity of 2-cyclopropyl-2-(methylamino)propanenitrile is likely mediated through interactions with various biological targets. These include:

- Receptor Interactions : The compound may interact with neurotransmitter receptors, such as adrenergic or dopaminergic receptors, influencing signaling pathways associated with inflammation and pain.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that 2-cyclopropyl-2-(methylamino)propanenitrile may exhibit similar inhibitory effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-cyclopropyl-2-(methylamino)propanenitrile, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-2-(methylamino)propanenitrile | Contains a methyl group instead of cyclopropyl | Less sterically hindered; different binding properties |

| 1-Cyclopropyl-1-(methylamino)ethanamine | Cyclopropane at the nitrogen position | Potentially different pharmacological profiles |

| 3-Cyclobutyl-3-(methylamino)propanenitrile | Cyclobutane ring instead of cyclopropane | May exhibit distinct reactivity due to ring strain |

This table highlights how variations in structure influence the chemical reactivity and biological activity of similar compounds. The cyclopropyl moiety in 2-cyclopropyl-2-(methylamino)propanenitrile enhances its potential as a pharmaceutical agent compared to its analogs.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of 2-cyclopropyl-2-(methylamino)propanenitrile is crucial for evaluating its therapeutic potential. Key parameters include:

- Metabolic Stability : Initial studies suggest that compounds with similar structures often exhibit varying degrees of metabolic stability. Investigating the metabolic pathways and half-lives will provide insights into the suitability of this compound for therapeutic use .

- Bioavailability : The oral bioavailability of related compounds has shown improvements when modifications are made to enhance lipophilicity or metabolic stability, indicating that similar strategies could be applied to optimize 2-cyclopropyl-2-(methylamino)propanenitrile for clinical use .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-Cyclopropyl-2-(methylamino)propanenitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis can leverage protocols similar to cyclopropane-containing amines, such as the use of cyclopropylmethylamine precursors in nucleophilic substitution or reductive amination reactions. For example, details a multi-step synthesis involving cyclopropane ring formation via [2+1] cycloaddition, followed by functionalization with methylamino groups using method B (e.g., coupling with methylamine derivatives under anhydrous conditions). Optimization includes controlling reaction temperature (e.g., 0–5°C for nitrile stabilization) and using catalysts like palladium for cross-coupling reactions. Yield improvements may involve solvent selection (e.g., THF or dichloromethane) and stoichiometric adjustments to minimize side products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structural integrity and purity of 2-Cyclopropyl-2-(methylamino)propanenitrile?

- Methodological Answer : 1H and 13C NMR are critical for verifying the cyclopropyl ring (e.g., characteristic proton shifts at δ 0.5–1.5 ppm for cyclopropane CH2 groups) and methylamino moiety (δ 2.2–2.8 ppm for N–CH3). demonstrates that coupling constants (e.g., J = 4–8 Hz for cyclopropane protons) and integration ratios help confirm substituent positions. Purity assessment requires checking for absence of extraneous peaks, particularly in the δ 7–8 ppm range (aromatic impurities) or δ 3–5 ppm (unreacted alcohol intermediates). HSQC or COSY 2D-NMR can resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting spectral data (e.g., discrepancies in 1H NMR chemical shifts) when characterizing 2-Cyclopropyl-2-(methylamino)propanenitrile derivatives?

- Methodological Answer : Spectral inconsistencies may arise from dynamic effects (e.g., restricted rotation in cyclopropane rings) or solvent polarity. Strategies include:

- Variable-temperature NMR : To identify conformational equilibria (e.g., coalescence of split signals at elevated temperatures).

- Isotopic labeling : Deuterated analogs (e.g., CD3 substitution for methylamino groups) simplify splitting patterns.

- Computational validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data. highlights HRMS validation to confirm molecular formulas, reducing ambiguity in structural assignments .

Q. How does the introduction of a cyclopropyl group influence the electronic and steric properties of 2-Cyclopropyl-2-(methylamino)propanenitrile in catalytic reactions?

- Methodological Answer : The cyclopropyl ring imposes significant steric constraints, which can hinder nucleophilic attack at the nitrile group. Electronically, the cyclopropane’s bent bonds increase electron density at the adjacent carbon, potentially enhancing reactivity in SN2 mechanisms. Computational studies (e.g., molecular electrostatic potential maps) and kinetic experiments (e.g., Hammett plots) can quantify these effects. demonstrates that steric bulk from cyclopropane in similar compounds reduces binding affinity to enzymes but improves metabolic stability .

Q. What in vitro assays are suitable for evaluating the biological activity of 2-Cyclopropyl-2-(methylamino)propanenitrile, particularly in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- Enzyme inhibition : Fluorescence-based assays (e.g., LRRK2 kinase inhibition, as in ) using ADP-Glo™ kits to measure ATP consumption.

- Receptor binding : Radioligand displacement assays (e.g., 5-HT2C receptor binding, per ) with [3H]-labeled antagonists to determine IC50 values.

- Cellular uptake : LC-MS/MS quantification of intracellular concentrations after incubation with HEK293 or primary neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.